Cas no 51728-02-0 (2-Thiazolamine,4-(5-nitro-2-furanyl)-N-phenyl-)

2-Thiazolamine,4-(5-nitro-2-furanyl)-N-phenyl- structure
51728-02-0 structure
Product name:2-Thiazolamine,4-(5-nitro-2-furanyl)-N-phenyl-
CAS No:51728-02-0
MF:C13H9N3O3S
MW:287.293861150742
CID:372378
PubChem ID:101467

2-Thiazolamine,4-(5-nitro-2-furanyl)-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine,4-(5-nitro-2-furanyl)-N-phenyl-
    • 4-(5-nitrofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine
    • N-(4-(5-NITRO-2-FURYL-2-THIAZOLYL)PHENYLAMINE
    • 2-Anilino-4-(5-nitro-2-furyl)thiazole
    • 4-(5-Nitro-2-furanyl)-N-phenyl-2-thiazolamine
    • BRN 0551597
    • CCRIS 1193
    • N-(4-(5-Nitro-2-furyl)-2-thiazolyl)phenylamine
    • NSC 523283
    • Thiazole, 2-anilino-4-(5-nitro-2-furyl)-
    • DTXSID30199673
    • 2-Thiazolamine, 4-(5-nitro-2-furanyl)-N-phenyl-
    • 51728-02-0
    • NSC523283
    • Oprea1_015285
    • NSC-523283
    • UNII-5EY3A9M7LH
    • 5EY3A9M7LH
    • NITRO-2-FURANYL)- N-PHENYL-2-THIAZOLAMINE, 4-(5-
    • Inchi: InChI=1S/C13H9N3O3S/c17-16(18)12-7-6-11(19-12)10-8-20-13(15-10)14-9-4-2-1-3-5-9/h1-8H,(H,14,15)
    • InChI Key: PUJLVFVPARLGGR-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(O3)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 287.03657
  • Monoisotopic Mass: 287.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.45
  • Boiling Point: 473.3°C at 760 mmHg
  • Flash Point: 240°C
  • Refractive Index: 1.687
  • PSA: 81.2
  • LogP: 4.65110

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